
5-Bromo-1H-pyrazole-3-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 5-bromo-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C5H5BrN2O2 . It is a white to yellow solid .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in various studies . For instance, a “One-Pot” Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence has been described .Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-1H-pyrazole-3-carboxylate” can be represented by the InChI code: 1S/C5H5BrN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3, (H,7,8) . The compound has a molecular weight of 205.01 g/mol .Physical And Chemical Properties Analysis
“Methyl 5-bromo-1H-pyrazole-3-carboxylate” is a white to yellow solid with a molecular weight of 205.01 g/mol . It has a topological polar surface area of 55 Ų and a complexity of 142 .Applications De Recherche Scientifique
1. Inhibition de la D-amino-acide oxydase (DAO) Le 5-bromo-1H-pyrazole-3-carboxylate de méthyle a été identifié comme un inhibiteur puissant et sélectif de la D-amino-acide oxydase (DAO), une enzyme qui dégrade les D-aminoacides comme la D-sérine. Les inhibiteurs de la DAO, comme ce composé, sont étudiés pour leur potentiel à protéger les cellules du stress oxydatif induit par la D-sérine, ce qui pourrait avoir des implications dans la gestion de la douleur et les maladies neurodégénératives .
Inhibition de la DHODH pour le traitement des maladies
Ce composé peut également être utilisé comme inhibiteur de la dihydroorotate déshydrogénase (DHODH), une enzyme impliquée dans la synthèse de novo des pyrimidines. Les inhibiteurs de la DHODH sont étudiés pour leur potentiel à traiter une variété de maladies, y compris les maladies auto-immunes et le cancer .
Études de stabilisation tautomère
Des recherches ont été menées à l'aide d'études Hartree-Fock restreintes et DFT pour étudier le rôle des solvants dans la stabilisation tautomère des dérivés du pyrazole. Ce composé peut servir de modèle pour ces études, qui sont importantes pour comprendre le comportement chimique et la réactivité des pyrazoles .
Synthèse régiosélective de dérivés du pyrazole
Le this compound peut être utilisé dans la synthèse de divers dérivés du pyrazole. Par exemple, il peut être impliqué dans des processus de synthèse régiosélective utilisant des catalyseurs comme le Nano-ZnO, ce qui est important pour la création de produits pharmaceutiques et d'autres composés organiques .
Recherche anticancéreuse
Les dérivés du pyrazole synthétisés à partir de ce composé ont été étudiés pour leurs propriétés anticancéreuses. Par exemple, certains dérivés du pyrazole synthétisés ont montré un potentiel dans l'induction de l'apoptose dans les cellules cancéreuses, l'inhibition de la cicatrisation des plaies et de la formation de colonies, et l'affectation de la progression du cycle cellulaire .
Thermo Fisher Scientific ChemicalBook MDPI MDPI Review <a aria-label="5: MDPI Review" data-citationid="b1be07dd-e3b4-98c9-e3cd-937d251e75bb-35
Safety and Hazards
“Methyl 5-bromo-1H-pyrazole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Mécanisme D'action
Target of Action
Methyl 5-bromo-1H-pyrazole-3-carboxylate is known to be a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH), a key enzyme involved in the de novo synthesis of pyrimidines . This enzyme plays a crucial role in cell proliferation and growth, making it a significant target for therapeutic interventions .
Mode of Action
The compound interacts with its target, DHODH, by binding to the active site of the enzyme, thereby inhibiting its function . This interaction results in the disruption of pyrimidine synthesis, which is essential for DNA replication and RNA transcription . The inhibition of DHODH leads to a decrease in the cellular proliferation and growth .
Biochemical Pathways
The primary biochemical pathway affected by Methyl 5-bromo-1H-pyrazole-3-carboxylate is the de novo synthesis of pyrimidines . By inhibiting DHODH, the compound disrupts this pathway, leading to a decrease in the production of pyrimidines. This, in turn, affects downstream processes such as DNA replication and RNA transcription, which are crucial for cell proliferation and growth .
Result of Action
The primary molecular effect of Methyl 5-bromo-1H-pyrazole-3-carboxylate’s action is the inhibition of DHODH, leading to a decrease in pyrimidine synthesis . On a cellular level, this results in a reduction in cell proliferation and growth, as these processes are dependent on the availability of pyrimidines for DNA replication and RNA transcription .
Action Environment
The action, efficacy, and stability of Methyl 5-bromo-1H-pyrazole-3-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, factors such as pH and the presence of other substances in the body can affect the compound’s action and efficacy.
Propriétés
IUPAC Name |
methyl 5-bromo-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDJSZKPUPTTNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855692 | |
| Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1328893-17-9 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1328893-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



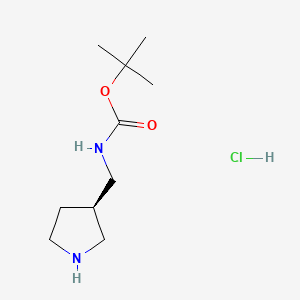

![5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578411.png)
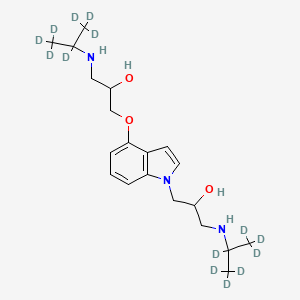

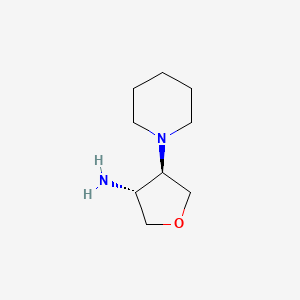
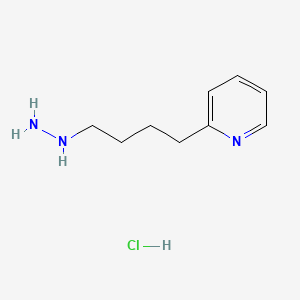
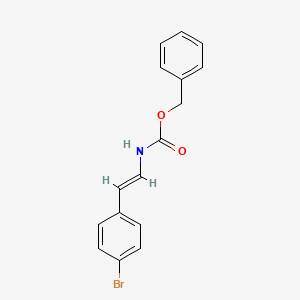
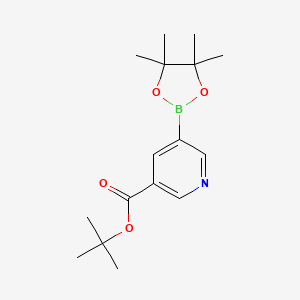



![tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate](/img/structure/B578429.png)
